RO4597014

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

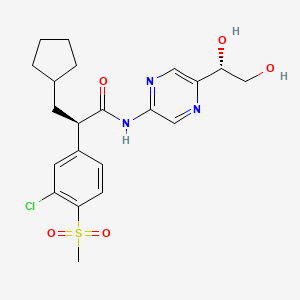

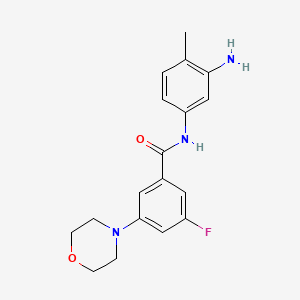

RO-4597014 is a glucokinase activator that has been studied for its potential in treating type 2 diabetes. Glucokinase is an enzyme that plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate. Activating glucokinase can enhance glucose utilization and lower blood glucose levels, making RO-4597014 a promising candidate for diabetes therapy .

Preparation Methods

The synthesis of RO-4597014 involves several steps, starting with the preparation of key intermediates. The synthetic route includes the use of aminopyrazine phenylacetamide as a core structure. The preparation involves multiple reaction steps, including cyclization, substitution, and purification processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial production methods for RO-4597014 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

RO-4597014 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the formation of oxidized metabolites.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO-4597014 has been extensively studied for its potential in treating type 2 diabetes. Its ability to activate glucokinase makes it a valuable tool in diabetes research. The compound has demonstrated robust glucose-lowering effects in preclinical studies involving diet-induced obese mice. Additionally, it has been evaluated in clinical studies with type 2 diabetic patients, showing promising results in glucose regulation without significant safety liabilities .

Beyond diabetes research, RO-4597014 may have applications in studying glucose metabolism and related metabolic pathways. Its role as a glucokinase activator can provide insights into the regulation of glucose homeostasis and the development of new therapeutic strategies for metabolic diseases .

Mechanism of Action

RO-4597014 exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose utilization and lowers blood glucose levels. The compound binds to an allosteric site on glucokinase, increasing its affinity for glucose and promoting its catalytic activity. This mechanism of action makes RO-4597014 a potent glucokinase activator with potential therapeutic benefits for type 2 diabetes .

Comparison with Similar Compounds

RO-4597014 is part of a class of compounds known as glucokinase activators. Similar compounds include:

Piragliatin: Another glucokinase activator that has been studied for its potential in diabetes treatment. Unlike RO-4597014, piragliatin has shown issues with metabolite cycling and safety liabilities.

Aminopyrazine Phenylacetamide Derivatives: These compounds share a similar chemical structure with RO-4597014 and have been explored for their glucokinase-activating properties.

RO-4597014 stands out due to its improved lipophilic ligand efficiency and robust glucose-lowering effects without significant safety concerns. Its unique chemical structure and optimized properties make it a promising candidate for further development in diabetes therapy .

Properties

CAS No. |

710321-76-9 |

|---|---|

Molecular Formula |

C21H26ClN3O5S |

Molecular Weight |

468.0 g/mol |

IUPAC Name |

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-cyclopentyl-N-[5-[(1S)-1,2-dihydroxyethyl]pyrazin-2-yl]propanamide |

InChI |

InChI=1S/C21H26ClN3O5S/c1-31(29,30)19-7-6-14(9-16(19)22)15(8-13-4-2-3-5-13)21(28)25-20-11-23-17(10-24-20)18(27)12-26/h6-7,9-11,13,15,18,26-27H,2-5,8,12H2,1H3,(H,24,25,28)/t15-,18-/m1/s1 |

InChI Key |

MGXHZTQMLYFNMR-CRAIPNDOSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=C(N=C3)[C@@H](CO)O)Cl |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=C(N=C3)C(CO)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

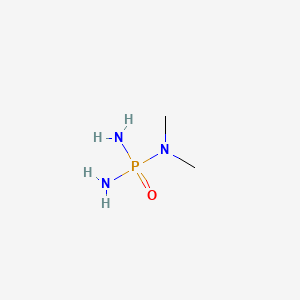

![4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene](/img/structure/B8432528.png)